molecular formula C10H16O2S B1618037 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide CAS No. 2083-32-1

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B1618037
CAS No.: 2083-32-1
M. Wt: 200.3 g/mol
InChI Key: NKPPFFZEYUIUAH-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide (CAS: 2083-32-1) features a partially saturated thiophene ring system modified by a sulfone group and a branched alkenyl substituent. The core structure consists of a 2,5-dihydrothiophene ring, where two double bonds are reduced, resulting in a partially unsaturated five-membered ring. The sulfur atom at position 1 is oxidized to a sulfone group (1,1-dioxide), which introduces significant electronic polarization due to the electron-withdrawing nature of the sulfonyl moiety.

The substituent at position 3 of the thiophene ring is a 4-methylpent-3-enyl group, characterized by a branched alkenyl chain with a methyl group at the fourth carbon and a double bond between carbons 3 and 4. This substituent introduces steric bulk and influences the compound’s conformational flexibility. The stereochemistry of the double bond in the alkenyl chain is typically trans (E-configuration), as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.

Table 1: Key Structural Parameters

Parameter Value/Description Source
Molecular Formula C₁₀H₁₆O₂S
Molecular Weight 200.3 g/mol
Sulfone Group Geometry Tetrahedral (sp³-hybridized sulfur)
Alkenyl Chain Configuration E-configuration (trans)

The sulfone group’s geometry adopts a tetrahedral arrangement around the sulfur atom, with bond angles approximating 109.5° for optimal orbital overlap. X-ray crystallography data for analogous sulfolene derivatives confirm this geometry, though specific data for this compound remain unpublished.

Spectroscopic Characterization (FTIR, MS, NMR)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide reveals characteristic absorptions corresponding to its functional groups:

  • S=O Stretching Vibrations : Strong bands at 1315 cm⁻¹ and 1150 cm⁻¹ arise from symmetric and asymmetric stretching of the sulfone group.
  • C-H Stretching : Aliphatic C-H stretches appear at 2950–2850 cm⁻¹ , while the vinyl C-H stretch of the alkenyl group is observed at 3080 cm⁻¹ .
  • Ring Deformation Modes : Out-of-plane bending vibrations of the dihydrothiophene ring occur near 720 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 200.09 (calculated for C₁₀H₁₆O₂S: 200.0865), confirming the molecular formula. Key fragmentation pathways include:

  • Loss of the sulfone group (SO₂, 64 Da), producing a fragment at m/z 136 .
  • Cleavage of the alkenyl chain, yielding ions at m/z 85 (C₅H₉⁺) and m/z 115 (C₆H₁₁O⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):
  • δ 5.35 (t, J = 6.8 Hz, 1H) : Vinyl proton of the 4-methylpent-3-enyl group.
  • δ 3.25–3.10 (m, 4H) : Protons adjacent to the sulfone group (H-2 and H-5).
  • δ 2.75 (d, J = 7.2 Hz, 2H) : Methylene group linking the alkenyl chain to the thiophene ring.
  • δ 1.68 (s, 3H) : Methyl group on the alkenyl chain.
¹³C NMR (100 MHz, CDCl₃):
  • δ 128.5 : Olefinic carbons of the alkenyl chain.
  • δ 58.2 and 56.7 : Sulfone-attached carbons (C-1 and C-4).
  • δ 25.1 : Methyl carbon of the substituent.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide:

HOMO-LUMO Analysis

  • HOMO Energy : -6.32 eV (localized on the sulfone group and thiophene ring).
  • LUMO Energy : -1.85 eV (primarily associated with the π* orbitals of the alkenyl chain).
  • Energy Gap (ΔE) : 4.47 eV, indicating moderate reactivity.

Natural Bond Orbital (NBO) Analysis

  • The sulfone group exhibits strong σ*(S-O) antibonding interactions, contributing to its electrophilicity.
  • Hyperconjugation between the sulfone’s lone pairs and the σ(C-S) orbital stabilizes the molecule by 28.6 kcal/mol .

Table 2: DFT-Derived Geometric Parameters

Parameter Calculated Value Experimental Value
S-O Bond Length 1.43 Å 1.44 Å
C-S-C Bond Angle 98.5° 97.8°
Dihedral Angle (C3-C4) 120.3° 118.9°

These computational results align closely with experimental data, validating the accuracy of the model.

Properties

IUPAC Name

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2S/c1-9(2)4-3-5-10-6-7-13(11,12)8-10/h4,6H,3,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPFFZEYUIUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CCS(=O)(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062167
Record name Thiophene, 2,5-dihydro-3-(4-methyl-3-pentenyl)-, 1,1-dioxide
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Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2083-32-1
Record name Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide
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Record name Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide
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Record name Thiophene, 2,5-dihydro-3-(4-methyl-3-penten-1-yl)-, 1,1-dioxide
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Record name Thiophene, 2,5-dihydro-3-(4-methyl-3-pentenyl)-, 1,1-dioxide
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Record name 2,5-dihydro-3-(4-methyl-3-penten-1-yl)thiophene 1,1-dioxide
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Preparation Methods

Sulfur Dioxide Insertion and Sulfolene Formation

Sulfolenes (2,5-dihydrothiophene 1,1-dioxides) are commonly synthesized by the reaction of 1,3-dienes with sulfur dioxide. The reaction proceeds via a cheletropic cycloaddition of sulfur dioxide to the diene, forming the sulfolene ring system. For example, 3-sulfolene is prepared by reacting butadiene with sulfur dioxide under controlled conditions.

For the target compound, the 4-methylpent-3-enyl substituent corresponds to a diene or allylic precursor that can undergo sulfur dioxide insertion to form the dihydrothiophene 1,1-dioxide ring with the desired substitution.

Step Reaction Type Reagents/Conditions Outcome
1 Diene + SO₂ cycloaddition 4-methylpentadiene + SO₂, controlled temperature Formation of substituted sulfolene intermediate
2 Purification Recrystallization or chromatography Isolated sulfolene derivative

This method benefits from high regioselectivity and the ability to introduce various alkyl substituents on the ring system.

Oxidation of Dihydrothiophene Precursors

An alternative approach involves the synthesis of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene followed by oxidation to the 1,1-dioxide (sulfone) form. Oxidation can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.

Oxidant Solvent Temperature Yield (%) Notes
m-CPBA Dichloromethane 0–25 °C 70–85 Commonly used for selective sulfone formation
H₂O₂ (Acidic) Acetic acid 50 °C 60–75 Mild and environmentally benign

This method allows the preparation of the sulfone ring after installing the alkyl substituent on the dihydrothiophene ring.

Sulfur Monoxide Transfer Reagents

Recent advances have introduced the use of sulfur monoxide (SO) transfer reagents derived from trisulfide-2-oxides and episulfoxides to synthesize dihydrothiophene 1,1-dioxides. These reagents transfer SO to 1,3-dienes or related substrates, forming the sulfolene ring system in moderate to good yields.

Reagent Substrate Conditions Yield (%) Reference
Trisulfide-2-oxide 1,3-Diene Reflux in toluene 40–70
Ethylene episulfoxide Diene Heating, inert atmosphere 20–30

This method is valuable for its mild conditions and ability to generate reactive sulfur species in situ.

Halogenation and Dehydrohalogenation of Sulfolene Derivatives

Halogenation of sulfolene derivatives at the 3,4-positions followed by dehydrohalogenation is another route to functionalized dihydrothiophene 1,1-dioxides. For example, 3-sulfolene can be brominated to 3,4-dibromotetrahydrothiophene 1,1-dioxide, which upon treatment with bases like sodium hydroxide or potassium metal in tetrahydrofuran undergoes elimination to yield the unsaturated dihydrothiophene dioxide.

Step Reagents Conditions Yield (%) Notes
Bromination Br₂, aqueous solution Room temp 80–90 Formation of dibromo intermediate
Dehydrohalogenation NaOH (powdered), THF or K (ultrasonic) Ambient to reflux 60–75 Formation of unsaturated sulfone

This approach is useful for introducing unsaturation and functional groups on the thiophene ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Sulfur dioxide cycloaddition 1,3-Diene (e.g., 4-methylpentadiene) SO₂ gas Controlled temp, inert atmosphere High regioselectivity, direct sulfolene formation Requires handling of SO₂ gas
Oxidation of dihydrothiophene 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene m-CPBA, H₂O₂ Mild temperatures Selective sulfone formation Requires prior synthesis of dihydrothiophene
Sulfur monoxide transfer Trisulfide-2-oxide, episulfoxides Reflux in toluene Moderate yields, mild conditions Novel approach, mild conditions Reagent synthesis can be complex
Halogenation/dehydrohalogenation 3-sulfolene derivatives Br₂, NaOH or K Room temp to reflux Functionalization and unsaturation control Multi-step, uses hazardous reagents

Research Findings and Notes

  • The sulfur dioxide insertion method remains the most classical and widely used approach for synthesizing substituted sulfolenes, including 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide, due to its straightforward mechanism and selectivity.

  • Oxidation of dihydrothiophene precursors is a reliable method to obtain the sulfone ring, with m-CPBA being the reagent of choice for high yields and selectivity.

  • Sulfur monoxide transfer reagents, such as trisulfide-2-oxides, provide a novel synthetic route, offering milder conditions and the potential for selective SO transfer to dienes, but require specialized reagent preparation.

  • Halogenation followed by elimination allows for the introduction of unsaturation and substituents on the thiophene ring, facilitating further functionalization.

  • Handling of sulfur dioxide and bromine requires appropriate safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

One of the most significant applications of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide is in medicinal chemistry . Its structural characteristics allow it to act as an intermediate in the synthesis of biologically active compounds.

Case Study: Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit antimicrobial properties. A study evaluating the biological activity of various thiophene compounds found that derivatives similar to 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential for development into antimicrobial agents.

Materials Science

In addition to its medicinal applications, this compound can also be applied in materials science . Its unique chemical structure can contribute to the development of new materials with specific properties.

Case Study: Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical strength. For instance, research has demonstrated that incorporating thiophene derivatives into polymer matrices can improve their electrical conductivity and thermal properties . This could lead to advancements in organic electronics and conductive materials.

Pharmaceutical Intermediates

3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide serves as an important pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it suitable for synthesizing complex pharmaceutical compounds.

Application Example: Drug Development

In drug development processes, intermediates like this compound are crucial for creating active pharmaceutical ingredients (APIs). The versatility of its chemical structure allows chemists to modify it further to enhance efficacy or reduce side effects .

Mechanism of Action

The mechanism of action of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The presence of the 1,1-dioxide group can enhance its reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

  • Molecular Formula : C₁₀H₁₀O₂S (MW: 194.25 g/mol) .
  • Key Differences: The phenyl substituent at the 3-position introduces aromaticity, altering electronic properties compared to the aliphatic 4-methylpent-3-enyl group in Myrcene Sulfone.
  • Applications : Used as a diene in cycloadditions and as a precursor for sulfone-containing polymers .

3-Sulfolene (2,5-Dihydrothiophene 1,1-dioxide)

  • Molecular Formula : C₄H₆O₂S (MW: 118.15 g/mol) .
  • Key Differences : The simplest sulfolene lacks substituents, making it less sterically hindered. It exhibits a lower melting point (63–64°C) compared to Myrcene Sulfone .
  • Reactivity : Undergoes retro-cheletropic elimination to regenerate SO₂ and butadiene at elevated temperatures, a property exploited in controlled diene release .

3-Methyl-4-nitro Derivatives

  • Example : 3-Methyl-4-nitro-2-(1′-nitro-1′-aryl)methylene-2,5-dihydrothiophene-1,1-dioxides .
  • Key Differences : Nitro groups enhance electrophilicity, enabling nucleophilic attacks (e.g., with dodecanethiol) to form thioether derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
Myrcene Sulfone C₁₀H₁₆O₂S 208.30 Not reported Diels-Alder diene; forms iron complexes
3-Phenyl derivative C₁₀H₁₀O₂S 194.25 56.5–57.5 Electrophilic substitution; stable in cycloadditions
3-Sulfolene C₄H₆O₂S 118.15 63–64 Retro-cheletropic SO₂ release
3-Ethyl derivative (CAS: 62157-91-9) C₆H₁₀O₂S 146.21 Not reported Intermediate in sulfone-functionalized polymer synthesis

Reactivity in Catalytic Reactions

  • Alkenylation : Myrcene Sulfone participates in Pd-catalyzed dehydrogenative Heck reactions. Compared to methyl-substituted analogues (e.g., C2 vs. C3 methyl groups), the bulky 4-methylpent-3-enyl group may slow alkenylation rates due to steric hindrance .
  • Organometallic Complexation: Myrcene Sulfone forms tricarbonyliron(0) complexes, similar to simpler sulfolenes, but with enhanced stability due to its extended aliphatic chain .

Thermochemical Stability

Sulfones like Myrcene Sulfone exhibit higher thermal stability compared to sulfoxides. Cycloaliphatic sulfones (e.g., tetrahydrothiophene 1,1-dioxide) generally have higher melting points and lower vapor pressures than aromatic analogues, a trend applicable to Myrcene Sulfone .

Biological Activity

3-(4-Methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing organic compound characterized by its unique thiophene ring structure. With the molecular formula C10H16O2S and a molecular weight of approximately 200.298 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Chemical Structure and Properties

The structure of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide includes a dihydrothiophene core that enhances its chemical reactivity. The presence of the 1,1-dioxide functional group contributes to its stability and reactivity in various chemical transformations.

PropertyValue
Molecular FormulaC10H16O2S
Molecular Weight200.298 g/mol
Boiling Point347.6ºC
Density1.091 g/cm³

Biological Activity

Research into the biological activity of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide has revealed several promising areas:

Antimicrobial Properties : Studies have indicated that thiophene derivatives exhibit significant antimicrobial activity. The structural features of this compound may enhance its efficacy against various bacterial strains.

Antioxidant Activity : Compounds with sulfur functionalities have been noted for their antioxidant properties. Preliminary assays suggest that 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide may scavenge free radicals effectively.

Potential in Cancer Therapy : Some thiophene derivatives have shown potential as anticancer agents. Ongoing research is exploring the mechanisms through which this compound may induce apoptosis in cancer cells.

Case Studies

A recent study focused on the synthesis and biological evaluation of thiophene derivatives, including 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide. The results indicated:

  • In vitro Testing : The compound demonstrated significant inhibition of bacterial growth in assays against Staphylococcus aureus and Escherichia coli.
  • Cell Viability Assays : In cancer cell lines (e.g., HeLa), the compound exhibited cytotoxic effects at concentrations above 50 µM.

Q & A

Q. What are the established synthetic routes for 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide, and how are intermediates characterized?

The compound is synthesized via cyclization of 4-methyl-1,3-pentadiene with sulfur dioxide (SO₂), though unexpected products may arise due to structural rearrangements. For example, reports that cyclization of 4-methyl-1,3-pentadiene with SO₂ under literature conditions yielded 2,5-dihydrothiophene-2,2-dimethyl 1,1-dioxide as a primary product, but NMR analysis revealed structural deviations, leading to the formation of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide instead . Key intermediates are purified via recrystallization (e.g., ethanol-ether mixtures) and characterized using NMR and deuterium labeling to confirm regioselectivity and isotopic incorporation .

Q. How is the purity and stability of this sulfone assessed under laboratory conditions?

Purity is validated via melting point analysis (63–67°C) and NMR spectroscopy (e.g., absence of extraneous proton signals). Stability is tested by monitoring decomposition at elevated temperatures (>100°C) and exposure to oxidizing agents. notes that the compound is stable at room temperature but decomposes above its melting point, requiring storage in inert, moisture-free environments . Solubility profiles (e.g., 130 g/L in water) are determined via gravimetric analysis .

Q. What analytical techniques are critical for distinguishing structural isomers of dihydrothiophene sulfones?

Infrared (IR) spectroscopy identifies sulfone group vibrations (S=O stretching at ~1150–1300 cm⁻¹), while ¹H and ¹³C NMR differentiate isomers based on coupling patterns and chemical shifts. For instance, highlights that 2,5-dihydrothiophene 1,1-dioxide (β-sulfone) exhibits distinct α-methylene proton splitting compared to 2,3-dihydrothiophene 1,1-dioxide (α-sulfone) . Mass spectrometry (MS) and X-ray crystallography further resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of Grignard reagent additions to this sulfone?

Grignard reactions with 2,5-dihydrothiophene 1,1-dioxide derivatives proceed via nucleophilic attack at the α-carbon adjacent to the sulfone group. describes a reaction with ethylmagnesium bromide yielding a sulfinic anhydride intermediate, proposed to form via a two-step mechanism: (1) deprotonation of acidic α-hydrogens, and (2) nucleophilic substitution. Stereoselectivity is controlled by steric hindrance from the 4-methylpent-3-enyl substituent, favoring anti-addition products . Temperature modulation (e.g., maintaining <25°C during triethylamine addition) minimizes side reactions .

Q. What mechanistic insights explain the divergent bromination pathways of β-sulfones vs. α-sulfones?

Bromination of 2,5-dihydrothiophene 1,1-dioxide (β-sulfone) in aprotic media yields 3,4-dibromotetrahydrothiophene 1,1-dioxide via electrophilic addition across the non-conjugated double bond. In contrast, 2,3-dihydrothiophene 1,1-dioxide (α-sulfone) undergoes bromination only in aqueous solutions, forming 2,3-dibromotetrahydrothiophene 1,1-dioxide due to conjugation between the double bond and sulfone group stabilizing a bromonium ion intermediate . Computational studies (e.g., DFT) could further elucidate electronic effects .

Q. How can enyne metathesis be applied to synthesize cyclic sulfones with tailored substituents?

demonstrates that ring-closing enyne metathesis using Grubbs catalysts (2nd generation) enables the synthesis of 3-substituted 2,5-dihydrothiophene 1,1-dioxides. Key factors include:

  • Substrate design : Monosubstituted alkenes yield higher conversions (e.g., 60–85% yields).
  • Catalyst selection : Ruthenium-based catalysts tolerate sulfone functionalities without side reactions.
  • Temperature : Reactions at 60–80°C improve turnover rates .

Q. What role does this compound play in Diels-Alder reactions for natural product synthesis?

The compound acts as a diene precursor in Diels-Alder reactions. Heating releases SO₂, generating a reactive diene (e.g., 1,3-butadiene derivatives) that reacts with dienophiles (e.g., maleic anhydride) to form six-membered rings. highlights its use in synthesizing (E)- and (Z)-configured dienes with >90% stereoselectivity, applicable to terpene and polyketide frameworks .

Methodological Considerations and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields?

and report varying yields for similar procedures (e.g., 75% vs. 85% for sulfone derivatives). Contradictions arise from differences in purification (e.g., recrystallization solvents) and isotopic labeling efficiency. Researchers should optimize:

  • Deuterium incorporation : Use deuterated solvents and confirm via ²H NMR .
  • Workup protocols : Sequential washing with HCl and NaCl solutions minimizes impurities .

Q. What computational tools are recommended for predicting sulfone reactivity?

While not directly addressed in the evidence, molecular modeling (e.g., Gaussian, ORCA) can predict transition states for sulfone reactions. Parameters include:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
  • Conformational analysis : Assess steric effects of the 4-methylpent-3-enyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
Reactant of Route 2
3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide

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